4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
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Overview
Description
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C18H11F3N2O. It is known for its unique structure, which combines a pyrroloquinoxaline core with a trifluoromethylphenoxy group.
Mechanism of Action
Target of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been studied for their diverse biological activities . They have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Mode of Action
It’s known that the presence of a trifluoromethyl group can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to inhibit akt kinase, a key regulator of cell survival and proliferation .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the compound’s pharmacokinetic properties .
Result of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Action Environment
It’s known that the presence of a trifluoromethyl group can influence the compound’s stability .
Preparation Methods
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with pyrrolo[1,2-a]quinoxaline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylpyrrole: This compound shares the trifluoromethylphenyl group but has a different core structure.
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds have the same core structure but different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethylphenoxy group with the pyrroloquinoxaline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPLYURYQUOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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